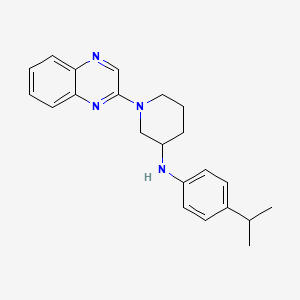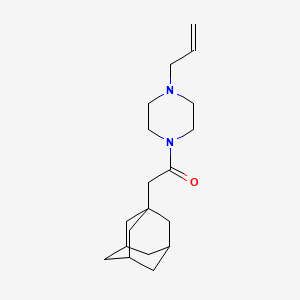![molecular formula C21H26FN3 B5393150 4-[(E)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline](/img/structure/B5393150.png)
4-[(E)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine.
Substitution with Fluorophenyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride to introduce the fluorophenyl group.
Formation of the Prop-1-enyl Chain: The prop-1-enyl chain is introduced through a reaction with an appropriate alkene precursor.
Attachment of the Dimethylaniline Moiety: Finally, the dimethylaniline group is attached through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the prop-1-enyl chain.
Reduction: Reduction reactions can occur at the fluorophenyl group, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaniline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring and prop-1-enyl chain.
Reduction: Reduced derivatives of the fluorophenyl group.
Substitution: Substituted derivatives at the dimethylaniline moiety.
Aplicaciones Científicas De Investigación
4-[(E)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(E)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.
Comparación Con Compuestos Similares
1-Bis(4-fluorophenyl)methyl piperazine: This compound also features a piperazine ring substituted with fluorophenyl groups and is used in medicinal chemistry.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a piperazine ring and fluorophenyl substitution, studied for its biological activity.
Uniqueness: 4-[(E)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
4-[(E)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3/c1-23(2)20-9-5-18(6-10-20)4-3-13-24-14-16-25(17-15-24)21-11-7-19(22)8-12-21/h3-12H,13-17H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGJULPKSFOLEA-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CCN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[1-(3-chloro-4-methylphenyl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5393069.png)
![2-amino-4-(2-methoxypyrimidin-5-yl)-6,7-dihydro-5H-pyrrolo[2,3-h]quinoline-3-carbonitrile](/img/structure/B5393085.png)

![N~1~-[2-Methyl-1-(1-pyrrolidinylcarbonyl)propyl]-1-benzenesulfonamide](/img/structure/B5393107.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5393115.png)
![6-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]nicotinamide](/img/structure/B5393123.png)
![4-ethoxy-N-ethyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5393129.png)
![4-hydroxy-N-[(1R)-1-(4-methoxyphenyl)ethyl]-4-(5-methylpyridin-2-yl)piperidine-1-carboxamide](/img/structure/B5393131.png)
![2-methoxy-5-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5393145.png)



![N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclopropanecarboxamide](/img/structure/B5393174.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5393181.png)
